molecular formula C15H17N5O4 B11302361 N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B11302361
M. Wt: 331.33 g/mol
InChI Key: XKVXUOUKOOXYJF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of imidazotriazoles This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and an imidazotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 2,5-dimethoxyaniline and various reagents to construct the imidazotriazole ring. Common synthetic routes may involve:

    Formation of the imidazotriazole ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidative products.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazotriazole rings.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound may be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound may be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide will depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other imidazotriazole derivatives or compounds with similar structural features. Examples may include:

  • N-(2,5-dimethoxyphenyl)-2-(2-methyl-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Uniqueness

The uniqueness of N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide lies in its specific chemical structure, which may confer distinct biological or chemical properties. Comparative studies with similar compounds can help highlight its unique features and potential advantages.

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C15H17N5O4/c1-8-16-15-18-14(22)11(20(15)19-8)7-13(21)17-10-6-9(23-2)4-5-12(10)24-3/h4-6,11H,7H2,1-3H3,(H,17,21)(H,16,18,19,22)

InChI Key

XKVXUOUKOOXYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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